Methyl 2-(4-tert-butylcyclohexylidene)acetate
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Overview
Description
Methyl 2-(4-tert-butylcyclohexylidene)acetate is an organic compound with the molecular formula C13H22O2 It is a derivative of cyclohexane, featuring a tert-butyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-tert-butylcyclohexylidene)acetate typically involves the esterification of (4-tert-Butylcyclohexylidene)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
(4-tert-Butylcyclohexylidene)acetic acid+MethanolAcid Catalyst(4-tert-Butylcyclohexylidene)acetic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-tert-butylcyclohexylidene)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of (4-tert-Butylcyclohexylidene)acetic acid or corresponding ketones.
Reduction: Formation of (4-tert-Butylcyclohexylidene)ethanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 2-(4-tert-butylcyclohexylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-tert-butylcyclohexylidene)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(4-tert-Butylcyclohexylidene)acetic acid: The parent acid form of the ester.
(4-tert-Butylcyclohexylidene)ethanol: The reduced form of the ester.
4-tert-Butylcyclohexyl acetate: A structurally similar ester with different functional groups.
Uniqueness
Methyl 2-(4-tert-butylcyclohexylidene)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and influences its reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
88166-26-1 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
methyl 2-(4-tert-butylcyclohexylidene)acetate |
InChI |
InChI=1S/C13H22O2/c1-13(2,3)11-7-5-10(6-8-11)9-12(14)15-4/h9,11H,5-8H2,1-4H3 |
InChI Key |
NQNXNOABYCBNGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=CC(=O)OC)CC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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